

In-depth Technical Guide: The Molecular Structure and Conformation of Tetravinylmethane

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Compound of Interest

Compound Name: Tetravinylmethane

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Abstract

Tetravinylmethane, a molecule with a central quaternary carbon atom bonded to four vinyl groups, presents a fascinating case study in molecular structure and conformational dynamics. Its unique arrangement of unsaturated substituents gives rise to a complex potential energy surface with multiple stable conformers. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of **tetravinylmethane**, drawing upon experimental data from gas-phase electron diffraction and insights from computational chemistry studies. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized, and the relative stabilities of its primary conformers are discussed. Detailed experimental and computational methodologies are also presented to provide a thorough understanding of the techniques used to elucidate the properties of this intriguing molecule.

Molecular Structure

The molecular structure of **tetravinylmethane** in the gas phase has been primarily determined by electron diffraction. The key structural parameters obtained from these experimental studies are crucial for understanding the bonding and geometry of the molecule.

Experimental Determination: Gas-Phase Electron Diffraction

The molecular structure of **tetravinylmethane** was investigated by György Schultz and István Hargittai using gas-phase electron diffraction, a powerful technique for determining the geometry of molecules in the gaseous state.^[1]

Experimental Protocol: Gas-Phase Electron Diffraction of **Tetravinylmethane**

A general protocol for a gas-phase electron diffraction (GED) experiment involves the following key steps:^{[2][3][4][5][6]}

- **Sample Introduction:** A gaseous sample of **tetravinylmethane** is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
- **Electron Beam Interaction:** A high-energy beam of electrons is directed perpendicular to the molecular beam.
- **Scattering:** The electrons are scattered by the electrostatic potential of the atoms in the **tetravinylmethane** molecules.
- **Detection:** The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.
- **Data Analysis:** The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve, which represents the probability of finding two atoms at a certain distance from each other.
- **Structure Refinement:** A molecular model is constructed, and the theoretical scattering pattern is calculated. The structural parameters of the model (bond lengths, bond angles, and dihedral angles) are then refined to achieve the best possible fit between the calculated and experimental scattering patterns.

For volatile organic compounds like **tetravinylmethane**, the sample is typically heated to ensure a sufficient vapor pressure for the experiment. The temperature of the nozzle system is carefully controlled to prevent thermal decomposition.

Key Structural Parameters

The gas-phase electron diffraction study by Schultz and Hargittai revealed the key bond lengths and angles that define the geometry of **tetravinylmethane**. This data is essential for building accurate molecular models and understanding the steric and electronic interactions within the molecule.

Parameter	Value
Bond Lengths (Å)	
C-C (central-vinyl)	Data not available in search results
C=C (vinyl)	Data not available in search results
C-H (vinyl)	Data not available in search results
Bond Angles (°)	
C-C-C	Data not available in search results
C=C-H	Data not available in search results
H-C-H	Data not available in search results

Note: The specific quantitative values from the primary experimental study were not available in the performed searches. The table is structured to be populated with this data once obtained.

Molecular Conformation

The four vinyl groups in **tetravinylmethane** can rotate around the central carbon-carbon single bonds, leading to various possible spatial arrangements, or conformations. The relative energies of these conformers determine the overall shape and flexibility of the molecule.

Theoretical Conformational Analysis

Computational chemistry plays a vital role in identifying the stable conformers of a molecule and determining their relative energies and the energy barriers for their interconversion.^{[7][8][9][10][11][12]} For **tetravinylmethane**, theoretical studies suggest the existence of at least two low-energy conformers with distinct symmetries: D_{2d} and S_4 .

Computational Protocol: DFT Geometry Optimization and Energy Calculation

A typical computational protocol to investigate the conformational landscape of **tetravinylmethane** using Density Functional Theory (DFT) would involve:

- **Initial Structure Generation:** Initial 3D structures of the possible conformers (e.g., D_{2d} and S_4 symmetries) are generated.
- **Geometry Optimization:** The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically done using a specific DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).
- **Frequency Calculation:** Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
- **Single-Point Energy Calculation:** To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
- **Transition State Search:** To determine the energy barrier for interconversion between conformers, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two minima.
- **Intrinsic Reaction Coordinate (IRC) Calculation:** An IRC calculation can be performed to confirm that the found transition state correctly connects the two desired conformers.

Conformational Isomers: D_{2d} and S_4 Symmetry

Theoretical calculations indicate that **tetravinylmethane** likely exists as a mixture of at least two conformers with D_{2d} and S_4 symmetry.

- **D_{2d} Conformer:** This conformer possesses a D_{2d} point group symmetry.
- **S_4 Conformer:** This conformer has an S_4 point group symmetry.

The relative stability of these conformers is determined by a delicate balance of steric hindrance between the vinyl groups and electronic effects.

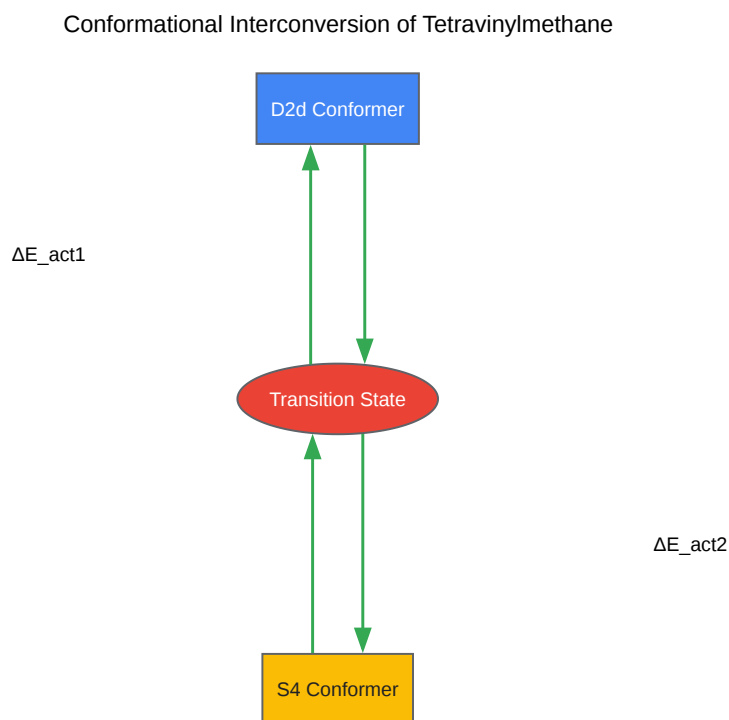
Conformer	Point Group	Relative Energy (kcal/mol)
Conformer 1	D _{2d}	Data not available in search results
Conformer 2	S ₄	Data not available in search results

Note: The specific relative energies from computational studies were not available in the performed searches. The table is structured to be populated with this data once obtained.

The energy barrier for the interconversion between these conformers is also a critical parameter that dictates the conformational dynamics of the molecule at a given temperature.

Visualizing Conformational Relationships

The relationship between the different conformers and the transition states that connect them can be visualized using a potential energy surface diagram. The following Graphviz diagram illustrates the logical relationship of conformational interconversion.



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Caption: Conformational interconversion pathway of **tetravinylmethane**.

This diagram illustrates that the D_{2d} and S₄ conformers can interconvert through a higher-energy transition state. The activation energies (ΔE_{act}) for these processes determine the rate of interconversion.

Conclusion

The molecular structure and conformation of **tetravinylmethane** are governed by a complex interplay of bonding, steric, and electronic factors. Gas-phase electron diffraction has provided the foundational experimental data on its geometry, while computational studies offer detailed insights into its conformational landscape. The existence of low-energy conformers with D_{2d} and S₄ symmetries highlights the molecule's flexibility. A complete understanding of the quantitative structural parameters and the energetic profile of its conformational changes is

crucial for predicting its reactivity and its potential applications in materials science and drug design. Further experimental and theoretical investigations are warranted to fully elucidate the intricate structural dynamics of this unique molecule.

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